

Spectroscopic Characterization of 4-Phenoxy-6-chloropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenoxy-6-chloropyrimidine

Cat. No.: B038840

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-phenoxy-6-chloropyrimidine**, a key intermediate in medicinal chemistry and drug development. The following sections detail predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This information is intended to assist researchers and scientists in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-phenoxy-6-chloropyrimidine**. These predictions are based on the analysis of structurally similar pyrimidine derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.7	s	1H	H-2 (Pyrimidine ring)
~7.5 - 7.2	m	5H	Phenyl-H
~7.0	s	1H	H-5 (Pyrimidine ring)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~165	C-4 (Pyrimidine ring)
~162	C-6 (Pyrimidine ring)
~160	C-2 (Pyrimidine ring)
~150	C-ipso (Phenoxy)
~130	C-para (Phenoxy)
~126	C-meta (Phenoxy)
~121	C-ortho (Phenoxy)
~110	C-5 (Pyrimidine ring)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1600-1450	Strong	C=C and C=N stretching (aromatic rings)
~1250-1200	Strong	Aryl-O-C asymmetric stretch
~1050-1000	Medium	Aryl-O-C symmetric stretch
~800-700	Strong	C-Cl stretch

Mass Spectrometry (MS)

m/z Ratio	Relative Intensity (%)	Assignment
206/208	~100 / ~33	[M] ⁺ (Molecular ion peak with isotopic pattern for Cl)
171	Moderate	[M-Cl] ⁺
113	Moderate	[M-Phenoxy] ⁺
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and Mass Spectra for a solid organic compound like **4-phenoxy-6-chloropyrimidine**.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps^{[1][2]}:

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified compound and transfer it to a clean, dry vial.^[1] Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), and mix until the solid is completely dissolved.^[1] If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.^[1]
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.
- **Data Acquisition:** Acquire a standard 1D ¹H spectrum to determine the spectral width. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. For more detailed structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy) can be performed.^[1]
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The thin solid film method is a common technique for obtaining the IR spectrum of a solid compound[3]:

- **Sample Preparation:** Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3]
- **Film Deposition:** A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]
- **Data Acquisition:** The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[3] The number of scans can be adjusted to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

For a solid, non-volatile compound, a common mass spectrometry technique is Electrospray Ionization (ESI) coupled with a mass analyzer.

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[4] Further dilute this solution to the low $\mu\text{g/mL}$ or ng/mL range.[4]
- **Infusion:** The sample solution is introduced into the ESI source via direct infusion using a syringe pump.
- **Ionization:** A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

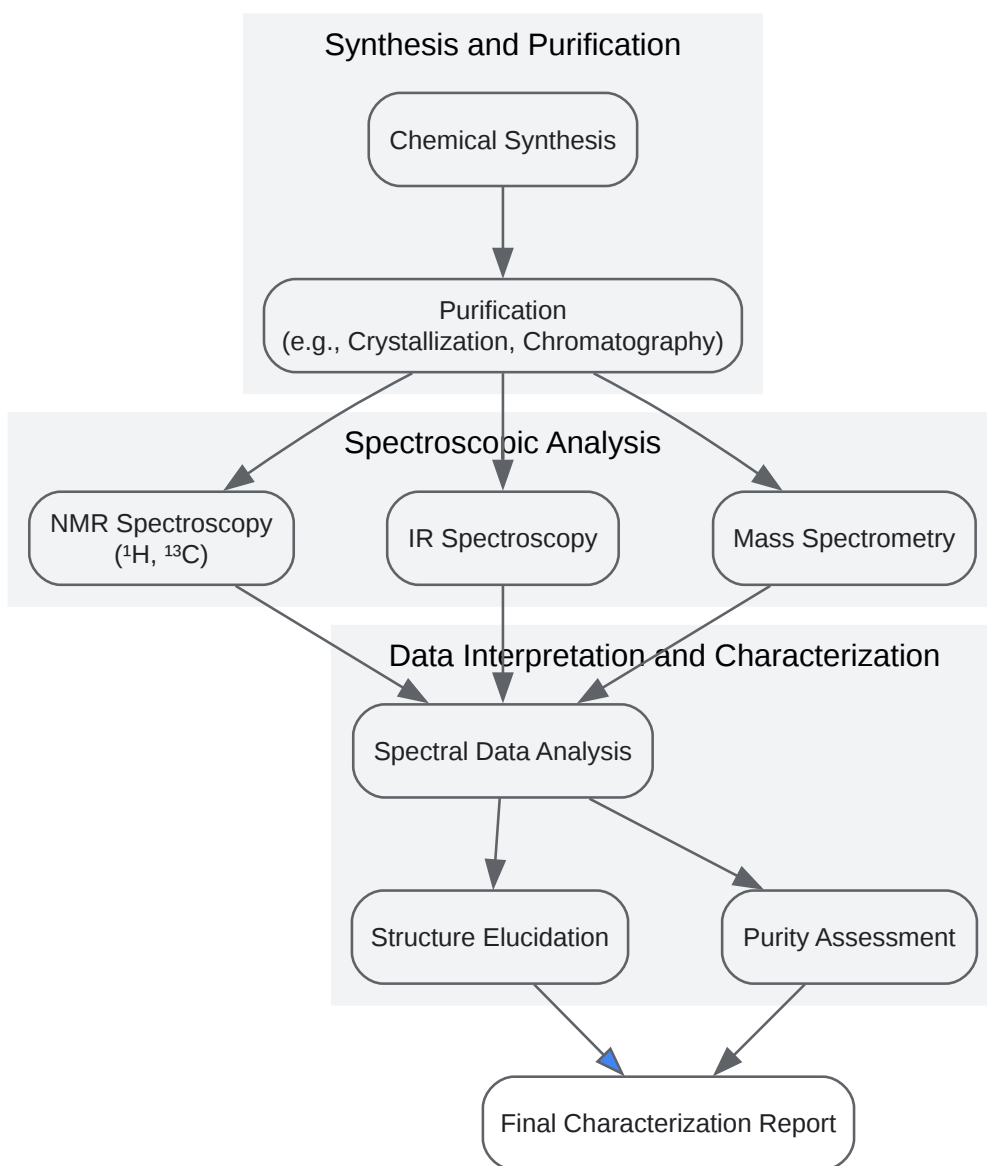
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic Analysis Workflow for a Chemical Compound



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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